molecular formula C11H22N2O B13194265 2,2-dimethyl-N-(4-methylpiperidin-3-yl)propanamide

2,2-dimethyl-N-(4-methylpiperidin-3-yl)propanamide

Cat. No.: B13194265
M. Wt: 198.31 g/mol
InChI Key: WZFJKIFXZGINJJ-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(4-methylpiperidin-3-yl)propanamide ( 1405747-18-3) is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 . This propanamide derivative features a piperidine ring, a common structural motif in medicinal chemistry, which suggests potential for application in pharmaceutical research and development . Structurally related propanamide compounds have been investigated as positive allosteric modulators of sweet taste receptors for use as flavor modifiers and as key intermediates in the synthesis of active pharmaceutical ingredients such as Lasmiditan . Other analogs have demonstrated significant anti-inflammatory activity in preclinical models, functioning through molecular interactions with the COX-2 enzyme . This compound is provided For Research Use Only and is strictly intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet for detailed handling and storage information.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

2,2-dimethyl-N-(4-methylpiperidin-3-yl)propanamide

InChI

InChI=1S/C11H22N2O/c1-8-5-6-12-7-9(8)13-10(14)11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)

InChI Key

WZFJKIFXZGINJJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1NC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(4-methylpiperidin-3-yl)propanamide typically involves the reaction of 4-methylpiperidine with 2,2-dimethylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-(4-methylpiperidin-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(4-methylpiperidin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s piperidine ring and methyl substitution distinguish it from other propanamide derivatives:

  • 2,2-Dimethyl-N-(pyridin-3-yl)propanamide : Features a pyridine ring instead of piperidine, introducing aromaticity and altered electronic properties. Crystallographic studies reveal a 17.6° tilt between the pyridine and amide planes, stabilized by N–H⋯N hydrogen bonds forming chains .
  • Netupitant (2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethylpropanamide) : A clinically used NK-1 antagonist with trifluoromethyl groups that enhance lipophilicity and receptor binding .
Table 1: Structural and Physical Properties of Selected Propanamide Derivatives
Compound Name Molecular Formula Substituents Melting Point (°C) Yield (%) Key Features
2,2-Dimethyl-N-(4-methylpiperidin-3-yl)propanamide C₁₁H₂₂N₂O 4-Methylpiperidin-3-yl N/A N/A Rigid piperidine backbone
N-(3-Pyridyl)propanamide C₁₀H₁₄N₂O Pyridin-3-yl N/A 78.6 Aromatic ring, N–H⋯N hydrogen bonds
12f C₂₂H₂₆N₂O₂ Piperidin-1-yl-ethoxy-phenyl 116.8–117.8 61.9 Extended alkoxy chain
Netupitant C₃₀H₃₂F₆N₄O Trifluoromethylphenyl 235–238 N/A NK-1 antagonist, high lipophilicity

Crystallographic and Hydrogen-Bonding Patterns

  • Pyridinyl Propanamides : The crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide (C₁₀H₁₄N₂O) shows intramolecular C–H⋯O and intermolecular N–H⋯N hydrogen bonds, forming infinite chains along the [100] direction .
  • Piperidine vs.

Biological Activity

2,2-Dimethyl-N-(4-methylpiperidin-3-yl)propanamide is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. Understanding its biological activity, mechanisms of action, and implications for drug development is crucial for advancing its use in various medical fields.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13_{13}H22_{22}N2_2O
  • Molecular Weight : 222.33 g/mol
  • Structural Characteristics : The compound features a propanamide backbone with dimethyl and piperidine substituents, which contribute to its biological activity through specific interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has shown potential in the following areas:

  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases characterized by dysregulated enzyme activity.
  • Receptor Binding : The compound has been investigated for its binding affinity to various receptors, suggesting potential applications in treating neurological disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

  • Cytotoxicity : The compound has been shown to induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. For instance, it was observed that the compound effectively reduced glioma cell viability by inhibiting proliferation and inducing cell death through multiple mechanisms .
  • Anti-inflammatory Activity : Research indicates that this compound may exhibit anti-inflammatory properties by modulating the production of pro-inflammatory cytokines and inhibiting inflammatory pathways .

Case Studies

  • Cancer Research : In a study focusing on glioma cells, this compound was found to significantly inhibit cell growth with an IC50 value of approximately 10 µM. This highlights its potential as a candidate for further development into an anticancer drug .
  • Neurological Disorders : Another study explored the compound's effect on neurotransmitter receptors. It was observed that the compound could enhance the binding affinity for serotonin receptors, suggesting possible applications in treating mood disorders.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameActivity TypeIC50/EC50 (µM)Reference
This compoundCytotoxicity10
Related Compound ACytotoxicity15
Related Compound BAnti-inflammatory12
Related Compound CReceptor Binding8

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